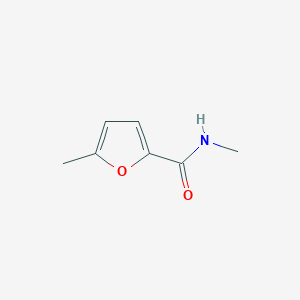![molecular formula C13H21NO2 B12891689 1-[2,4-Dimethyl-5-(piperidin-1-yl)-4,5-dihydrofuran-3-yl]ethan-1-one CAS No. 88557-09-9](/img/structure/B12891689.png)
1-[2,4-Dimethyl-5-(piperidin-1-yl)-4,5-dihydrofuran-3-yl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Dimethyl-5-(piperidin-1-yl)-4,5-dihydrofuran-3-yl)ethanone is an organic compound that features a furan ring substituted with a piperidine group and an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dimethyl-5-(piperidin-1-yl)-4,5-dihydrofuran-3-yl)ethanone typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution with Piperidine:
Addition of the Ethanone Group: The ethanone group is introduced via acylation reactions, often using reagents such as acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dimethyl-5-(piperidin-1-yl)-4,5-dihydrofuran-3-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The piperidine group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-(2,4-Dimethyl-5-(piperidin-1-yl)-4,5-dihydrofuran-3-yl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a precursor in various industrial processes.
Mechanism of Action
The mechanism by which 1-(2,4-Dimethyl-5-(piperidin-1-yl)-4,5-dihydrofuran-3-yl)ethanone exerts its effects depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other biomolecules, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,4-Dimethyl-5-(piperidin-1-yl)-4,5-dihydrofuran-3-yl)methanol
- 1-(2,4-Dimethyl-5-(piperidin-1-yl)-4,5-dihydrofuran-3-yl)propane
- 1-(2,4-Dimethyl-5-(piperidin-1-yl)-4,5-dihydrofuran-3-yl)butane
Uniqueness
1-(2,4-Dimethyl-5-(piperidin-1-yl)-4,5-dihydrofuran-3-yl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
88557-09-9 |
|---|---|
Molecular Formula |
C13H21NO2 |
Molecular Weight |
223.31 g/mol |
IUPAC Name |
1-(3,5-dimethyl-2-piperidin-1-yl-2,3-dihydrofuran-4-yl)ethanone |
InChI |
InChI=1S/C13H21NO2/c1-9-12(10(2)15)11(3)16-13(9)14-7-5-4-6-8-14/h9,13H,4-8H2,1-3H3 |
InChI Key |
OOVYCTIQOGGCMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(OC(=C1C(=O)C)C)N2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


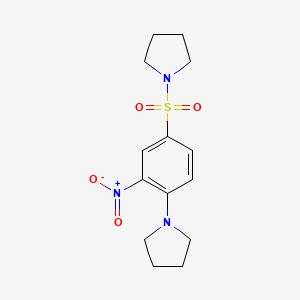
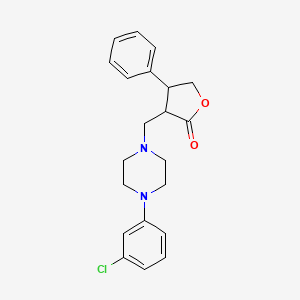


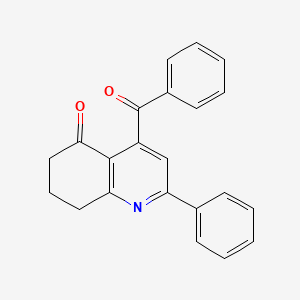
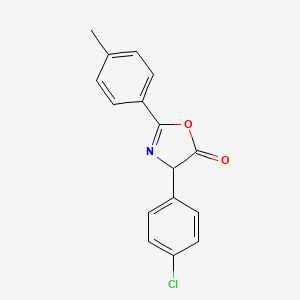
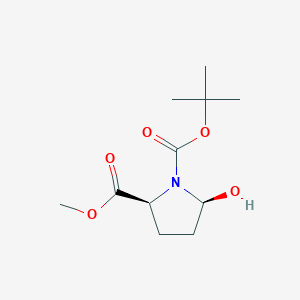
![Bis[D-tryptophanato(O,N)]copper(II)](/img/structure/B12891636.png)
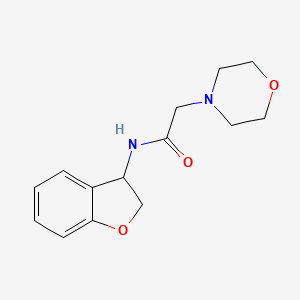
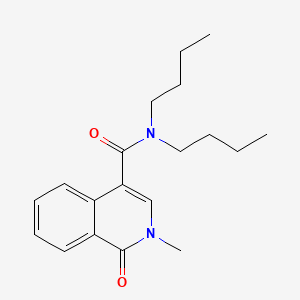
![4-[(E)-(1H-1,2,4-triazol-1-ylimino)methyl]benzene-1,2-diol](/img/structure/B12891658.png)
![(6-Fluoro-[1,1'-biphenyl]-2,2'-diyl)bis(dicyclohexylphosphine)](/img/structure/B12891667.png)
